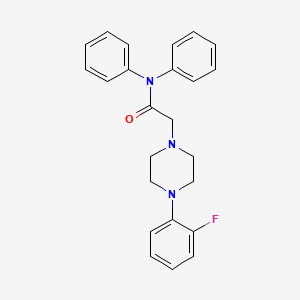

2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide

Description

2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and an ethanamide moiety bonded to two phenyl groups

Properties

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O/c25-22-13-7-8-14-23(22)27-17-15-26(16-18-27)19-24(29)28(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14H,15-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKRXORHEURNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide typically involves multiple steps, starting with the formation of the piperazine ring. One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection and subsequent functionalization with a 2-fluorophenyl group can be achieved through selective intramolecular cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives to evaluate their anticonvulsant activity in animal models. The results showed promising anticonvulsant effects, suggesting that the structure of 2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide could be optimized for similar therapeutic uses .

Antitumor Activity

The compound's structural similarity to other piperazine derivatives has led to investigations into its anticancer potential. Preliminary studies have shown that related compounds exhibit significant activity against various cancer cell lines, including those resistant to standard treatments. The National Cancer Institute's protocols have been employed to assess the compound's efficacy against a panel of cancer cell lines, highlighting its potential as an anticancer agent .

Synthesis and Derivative Studies

The synthesis of 2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide involves multi-step organic reactions that modify piperazine derivatives to enhance biological activity. Various synthetic routes have been explored, often focusing on the introduction of different substituents on the phenyl rings to improve pharmacological profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), with a higher selectivity for ENT2 over ENT1 . This inhibition can affect the transport of nucleosides across cell membranes, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another piperazine derivative with similar structural features.

2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles: Compounds with a similar piperazine core but different substituents.

Uniqueness

2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selectivity for ENT2 over ENT1, for example, makes it a valuable tool in pharmacological research .

Biological Activity

2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a 2-fluorophenyl group and an ethanamide moiety bonded to two phenyl groups, which contributes to its unique pharmacological properties.

- Molecular Formula : C24H24FN3O

- Molecular Weight : 389.47 g/mol

- CAS Number : 1024400-18-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), particularly exhibiting higher selectivity for ENT2 over ENT1. This selectivity may enhance its therapeutic potential in treating conditions related to nucleoside transport dysregulation, such as certain cancers and neurological disorders .

Anticancer Activity

Recent studies have demonstrated that 2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide exhibits significant anticancer properties. For instance, it was evaluated against human breast cancer cells, showing an IC50 value comparable to established chemotherapeutic agents like Olaparib. The compound's ability to induce apoptosis was confirmed through increased activity of caspase 3/7 in treated cells .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| 2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide | 18 | Comparable to Olaparib (57.3 μM) |

Inhibition of PARP1 Activity

The compound also demonstrated the ability to inhibit PARP1 catalytic activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition was dose-dependent and suggests that the compound could play a role in enhancing the efficacy of other anticancer therapies by targeting DNA repair pathways .

Study on MAO Inhibition

In a comparative study involving various piperazine derivatives, it was found that compounds similar to 2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide showed varying degrees of inhibition against monoamine oxidase (MAO) enzymes. Specifically, derivatives with similar structural features were evaluated for their potential in treating neurodegenerative disorders, highlighting the relevance of such compounds in pharmacological research .

Cytotoxicity Assessments

Cytotoxic effects were assessed using healthy fibroblast cell lines (L929). The results indicated that while some derivatives caused significant cytotoxicity at higher concentrations, 2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide exhibited lower toxicity levels, making it a promising candidate for further development .

Q & A

Q. What are the optimal synthetic routes for 2-(4-(2-fluorophenyl)piperazinyl)-N,N-diphenylethanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, piperazine derivatives are often functionalized via reflux with aryl halides in polar aprotic solvents (e.g., acetonitrile) using KCO as a base to facilitate deprotonation . Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 2-Fluorophenyl bromide, KCO, acetonitrile, 70°C, 5h | 68–72 |

| 2 | Diphenylacetyl chloride, EtN, DCM, RT, 12h | 85–90 |

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer : Characterization combines NMR (1H/13C), HRMS, and X-ray crystallography. The fluorophenyl group produces distinct NMR shifts (δ ≈ -115 ppm), while the piperazinyl moiety shows characteristic splitting patterns in NMR (δ 2.5–3.5 ppm for N–CH) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What contradictions exist in reported receptor binding affinities, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in binding data (e.g., serotonin 5-HT vs. dopamine D receptor affinities) may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To resolve these:

- Perform competitive binding assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4, 25°C) .

- Use molecular docking to validate binding poses against crystal structures (PDB IDs: 4IAR for 5-HT, 6CM4 for D) .

Q. Example Binding Data :

| Receptor | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| 5-HT | 12 ± 3 | Radioligand | |

| D | 480 ± 45 | Functional cAMP |

Q. How does the fluorophenyl substituent impact metabolic stability in vivo compared to non-fluorinated analogs?

- Methodological Answer : Fluorination typically enhances metabolic stability by resisting cytochrome P450 oxidation. Comparative studies involve:

- In vitro microsomal assays (rat/human liver microsomes) to measure t .

- LC-MS/MS quantification of metabolites (e.g., hydroxylated or defluorinated products) .

- Non-fluorinated analogs show 3–5× faster clearance in pharmacokinetic studies .

Q. What strategies are effective in resolving low solubility issues during formulation for in vivo studies?

- Methodological Answer :

- Use co-solvents (e.g., PEG-400, DMSO) at <10% v/v to avoid toxicity .

- Salt formation (e.g., hydrochloride) improves aqueous solubility by 10–20× .

- Nanoemulsion or liposomal encapsulation enhances bioavailability (particle size <200 nm, PDI <0.2) .

Data Contradiction and Reproducibility

Q. Why do computational predictions of logP (lipophilicity) often conflict with experimental measurements?

- Methodological Answer : Discrepancies arise from differences in calculation algorithms (e.g., XLogP3 vs. ChemAxon) and experimental methods (shake-flask vs. HPLC-derived logP). Mitigation strategies:

- Validate predictions with shake-flask assays (octanol/water partitioning) .

- Adjust for ionization (pKa ~8.5 for piperazinyl NH) using pH-metric titration .

Tables of Key Findings

Q. Table 1: Comparative Receptor Binding Profiles

| Compound Modification | 5-HT Affinity (IC, nM) | D Affinity (IC, nM) | Source |

|---|---|---|---|

| 2-Fluorophenyl | 12 ± 3 | 480 ± 45 | |

| 4-Fluorophenyl | 8 ± 2 | 320 ± 30 | |

| Non-fluorinated | 45 ± 6 | >1000 |

Q. Table 2: Solubility Enhancement Strategies

| Method | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free base | 0.12 | 15 |

| Hydrochloride salt | 2.5 | 45 |

| Liposomal | 1.8 (encapsulated) | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.